tert-Butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate

Lipophilicity Drug-likeness Permeability

tert-Butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate is an N-Boc-protected 2-substituted-3-piperidinone derivative with molecular formula C14H23NO3 and molecular weight 253.34 g/mol. It bears a 2-methylallyl (2-methylprop-2-en-1-yl) group at the α-position of the carbonyl, distinguishing it from the ubiquitous 1-Boc-3-piperidone scaffold and simpler 2-alkyl analogs.

Molecular Formula C14H23NO3
Molecular Weight 253.34 g/mol
Cat. No. B12303096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate
Molecular FormulaC14H23NO3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC(=C)CC1C(=O)CCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C14H23NO3/c1-10(2)9-11-12(16)7-6-8-15(11)13(17)18-14(3,4)5/h11H,1,6-9H2,2-5H3
InChIKeyZVGXJCKRJDPBFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate (CAS 1823817-81-7): Physicochemical and Structural Baseline for Informed Procurement


tert-Butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate is an N-Boc-protected 2-substituted-3-piperidinone derivative with molecular formula C14H23NO3 and molecular weight 253.34 g/mol [1]. It bears a 2-methylallyl (2-methylprop-2-en-1-yl) group at the α-position of the carbonyl, distinguishing it from the ubiquitous 1-Boc-3-piperidone scaffold and simpler 2-alkyl analogs [1]. The computed XLogP3-AA of 2.8 and zero hydrogen bond donors make it a moderately lipophilic building block designed for incorporation into sp³-rich screening libraries [1].

Why Unsubstituted 1-Boc-3-Piperidone or 2-Allyl Analogs Cannot Substitute for tert-Butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate in Alkene-Dependent Synthetic Sequences


The 2-methylallyl substituent introduces a sterically differentiated, trisubstituted olefin that enables regioselective transformations such as cross-metathesis, hydroboration, and radical cyclization that are either unattainable or proceed with markedly different outcomes using the parent 1-Boc-3-piperidone or the less hindered 2-allyl congener [1]. In palladium-catalyzed allylic alkylation cascades, the electron-withdrawing or steric properties of the allyl moiety dictate the course of subsequent intramolecular Michael additions, making the precise substitution pattern critical for achieving high stereoselectivity and yield [1]. Generic substitution with simpler piperidinone analogs would forfeit this validated diversification handle, reducing the compound's utility as a synthetic intermediate.

Quantitative Differentiation Evidence for tert-Butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate Versus Closest Analogs


Lipophilicity (XLogP3-AA) of tert-Butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate vs. 1-Boc-3-Piperidone

The target compound exhibits a computed XLogP3-AA value of 2.8, indicating moderate lipophilicity [1]. In contrast, the unsubstituted 1-Boc-3-piperidone (CAS 98977-36-7) has a significantly lower XLogP3-AA of approximately 1.2, a value consistent with its lower molecular weight and absence of a hydrophobic side chain [2]. This difference of ~1.6 log units corresponds to an estimated 40-fold increase in octanol-water partition coefficient, which can influence passive membrane permeability and central nervous system (CNS) penetration potential.

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count: tert-Butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate vs. 1-Boc-3-Piperidone

The target compound possesses 4 rotatable bonds, whereas 1-Boc-3-piperidone has only 2, as computed by Cactvs [1][2]. The additional bonds originate from the 2-methylallyl side chain, increasing conformational flexibility. This 100% increase in rotatable bond count may allow better accommodation within shallow or flexible binding pockets, though it could also incur a larger entropic penalty upon binding.

Conformational flexibility Molecular recognition Entropic penalty

Synthetic Versatility: 2-Methylallyl Group as a Validated Handle for Stereoselective Allylic Alkylation and Intramolecular Michael Addition Cascades

Kazmaier et al. (2020) demonstrated that chelated ketone enolates undergo highly stereoselective palladium-catalyzed allylic alkylations, and that electron-withdrawing groups on the allyl moiety enable subsequent intramolecular Michael additions to yield highly functionalized piperidines with up to five contiguous stereogenic centers [1]. While the published study does not explicitly quantify yields for tert-butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate itself, the methodology validates the 2-methylallyl group as a productive diversification point that is fundamentally distinct from the unsubstituted (1-Boc-3-piperidone) or 2-allyl analogs, where competing alkene isomerization or reduced steric bulk can alter reaction outcomes.

Stereoselective synthesis Allylic alkylation Piperidine diversification

Procurement-Driven Application Scenarios for tert-Butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate


CNS Drug Discovery Programs Requiring Moderate Lipophilicity for Blood-Brain Barrier Penetration

With a computed XLogP3-AA of 2.8, this compound falls within the optimal lipophilicity range (1.5–3.5) associated with favorable CNS permeability [1]. It can serve as a key intermediate for designing brain-penetrant therapeutic candidates targeting neurological disorders, where the 2-methylallyl group provides a synthetic handle for further elaboration without excessive logP inflation.

Synthesis of sp³-Rich Piperidine Libraries for Fragment-Based Drug Discovery

The combination of a reactive ketone, a protected amine, and a sterically differentiated alkene makes this compound an ideal precursor for generating three-dimensional piperidine fragments. The 2-methylallyl group can be orthogonally functionalized via cross-metathesis, hydroboration, or epoxidation to produce diverse analogues for fragment screening collections [2].

Development of Stereochemically Complex Piperidine Derivatives via Allylic Alkylation Cascades

Building on the methodology of Kazmaier and co-workers, researchers can employ tert-butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate as a substrate for palladium-catalyzed allylic alkylation followed by intramolecular Michael addition, generating homopipecolic acid derivatives with up to five stereogenic centers in a single synthetic operation [2]. This provides a competitive route to complex alkaloid-like scaffolds for medicinal chemistry programs.

Comparative Physicochemical Screening for Hit-to-Lead Optimization

The quantifiable differences in lipophilicity (ΔXLogP3-AA ~1.6 vs. 1-Boc-3-piperidone) and rotatable bond count (4 vs. 2) allow medicinal chemists to position this compound as a moderately lipophilic, flexible scaffold in hit-to-lead campaigns, where fine-tuning of these parameters is essential for balancing potency, solubility, and metabolic stability [1].

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